molecular formula C20H21N5O2 B2445835 2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379978-29-5

2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2445835
CAS No.: 2379978-29-5
M. Wt: 363.421
InChI Key: KZOSVOSRFBTLKW-UHFFFAOYSA-N
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Description

2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications. The presence of the pyrazole and piperidine moieties further enhances its chemical versatility and potential for various scientific applications.

Preparation Methods

The synthesis of 2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1-methylpyrazole, which can be achieved through the reaction of hydrazine with acetylacetone.

    Formation of the Piperidine Moiety: The piperidine ring is introduced by reacting 4-piperidone with appropriate reagents.

    Coupling Reactions: The pyrazole and piperidine moieties are then coupled using a carbonylation reaction to form the intermediate compound.

    Cyclization: The final step involves cyclization to form the pyridazinone core, resulting in the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and drug discovery.

    Biology: It is studied for its potential as a bioactive molecule with applications in enzyme inhibition, receptor modulation, and as a probe for biological pathways.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    2-[1-(1H-Imidazole-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one: This compound features an imidazole ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.

    2-[1-(1H-Pyrazole-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one: This compound lacks the methyl group on the pyrazole ring, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[1-(1-methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-23-12-11-18(21-23)20(27)24-13-9-16(10-14-24)25-19(26)8-7-17(22-25)15-5-3-2-4-6-15/h2-8,11-12,16H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOSVOSRFBTLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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